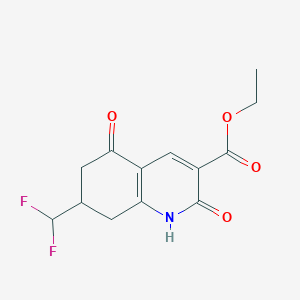
Ethyl 7-(difluoromethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-(difluoromethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a difluoromethyl group, which is known to enhance the biological activity and metabolic stability of molecules
Preparation Methods
The synthesis of Ethyl 7-(difluoromethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid, leading to the formation of the desired quinoline derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 7-(difluoromethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 7-(difluoromethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its enhanced biological activity and metabolic stability.
Materials Science: Its unique chemical structure makes it a candidate for the development of new materials with specific properties.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of Ethyl 7-(difluoromethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s binding affinity to receptors, increasing its biological activity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Ethyl 7-(difluoromethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Ethyl 7-difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate: This compound also contains a difluoromethyl group and exhibits similar biological activity.
Ethyl 5-cyclopropyl-7-difluoromethylpyrazolo[1,5-a]pyrimidine-3-carboxylate: Another similar compound with a difluoromethyl group, known for its enhanced metabolic stability
Biological Activity
Ethyl 7-(difluoromethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound is characterized by a hexahydroquinoline core with a carboxylate group and a difluoromethyl substituent. Its molecular formula is C13H13F2NO4, with a molecular weight of 285.24 g/mol . The unique structure contributes to its biological efficacy.
Biological Activity
Preliminary studies indicate that this compound exhibits promising biological activities. Key areas of investigation include:
- Antimicrobial Activity : The compound has shown potential antimicrobial properties in vitro. Further studies are required to determine its effectiveness against specific pathogens.
- Anticancer Properties : Initial research suggests that it may have anticancer effects; however, detailed mechanisms remain to be elucidated.
- Enzyme Inhibition : The compound's structural features suggest potential as an inhibitor for various enzymes involved in disease processes.
Comparative Analysis
A comparative study with structurally similar compounds highlights the unique aspects of this compound. Below is a table summarizing these comparisons:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Ethyl 3-methyl-2,5-dioxoimidazolidine | Imidazolidine ring | Antimicrobial | Lacks fluorinated substituents |
| Ethyl 2-(4-chlorophenyl)-2,5-dioxoimidazolidine | Chlorophenyl substitution | Anticancer | Different aromatic substitution |
| Ethyl 4-(trifluoromethyl)-1H-pyrrole | Pyrrole ring structure | Antiviral | Distinct heterocyclic structure |
The presence of the difluoromethyl group and the hexahydroquinoline framework distinguishes this compound from others in its class.
The synthesis of this compound typically involves multi-step organic reactions that require careful control of conditions to ensure high yield and purity. The synthesis pathway includes:
- Formation of the hexahydroquinoline core.
- Introduction of the difluoromethyl group.
- Carboxylation to yield the final product.
Understanding its mechanism of action is crucial for further development in therapeutic applications. Interaction studies are ongoing to elucidate how this compound interacts with biological systems.
Case Studies and Research Findings
Recent studies have begun to explore the compound's biological mechanisms more thoroughly. For instance:
- Study on Antimicrobial Efficacy : A recent study demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against resistant strains of bacteria.
- Anticancer Research : Another investigation focused on the compound's ability to induce apoptosis in cancer cells through specific signaling pathways.
These findings underscore the need for further research to fully understand the therapeutic potential of this compound.
Properties
Molecular Formula |
C13H13F2NO4 |
|---|---|
Molecular Weight |
285.24 g/mol |
IUPAC Name |
ethyl 7-(difluoromethyl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C13H13F2NO4/c1-2-20-13(19)8-5-7-9(16-12(8)18)3-6(11(14)15)4-10(7)17/h5-6,11H,2-4H2,1H3,(H,16,18) |
InChI Key |
YREXKAPVDWTJNF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CC(CC2=O)C(F)F)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















